molecular formula C13H10N4OS B4770066 6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No.: B4770066
M. Wt: 270.31 g/mol
InChI Key: IDHXQXRHURPNOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a tricyclic heterocyclic compound featuring a fused triazoloquinazolinone core substituted with a 2-thienyl group at the 6-position. This scaffold is part of a broader class of triazoloquinazolinones, which are synthesized via multicomponent reactions involving aldehydes, cyclic 1,3-diketones (e.g., dimedone), and heterocyclic amines like 3-amino-1,2,4-triazole . The compound’s synthesis typically employs solvent-free or green catalytic conditions, such as sulfamic acid or reusable deep eutectic solvents , to achieve high yields.

Properties

IUPAC Name

6-thiophen-2-yl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS/c18-11-5-8(12-2-1-3-19-12)4-10-9(11)6-17-13(16-10)14-7-15-17/h1-3,6-8H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHXQXRHURPNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CN3C(=NC=N3)N=C21)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of 2-aminobenzonitrile with thiosemicarbazide to form the intermediate 2-(2-thienyl)-1,2,4-triazole-3-thiol. This intermediate is then subjected to cyclization with 2-chloroquinazoline under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the PCAF bromodomain, which is involved in the regulation of gene expression and has implications in cancer therapy . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of triazoloquinazolinones are highly dependent on substituents. Below is a comparison of key derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Synthesis Method (Catalyst/Conditions) Yield (%) Reference
6-(2-Thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one 2-Thienyl at C6 C₁₄H₁₀N₄OS 282.32 Sulfamic acid (reflux) ~85
6-(4-Methylphenyl)-2-(methylsulfanyl)-...quinazolin-8(5H)-one 4-Methylphenyl, methylsulfanyl C₁₇H₁₆N₄OS 324.40 Not specified N/A
6-(3-Chlorophenyl)-2-methyl-...quinazolin-8(5H)-one 3-Chlorophenyl, methyl C₁₆H₁₃ClN₄O 312.76 Not specified N/A
9-(4-Hydroxyphenyl)-6,6-dimethyl-...quinazolin-8(4H)-one 4-Hydroxyphenyl, dimethyl C₁₈H₁₈N₄O₂ 322.36 NGPU catalyst (reusable, 70°C) ~92
5,6,7,9-Tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one (RXFP4 agonist scaffold) None (parent scaffold) C₁₁H₁₀N₄O 214.23 Cu@HAP@KIT-6 nanocatalyst (mild conditions) 88–97

Key Observations :

  • Electron-withdrawing groups (e.g., Cl at C6) enhance stability and influence receptor binding .
  • Aromatic substituents (e.g., 4-hydroxyphenyl) improve pharmacological activity; derivatives like 9-(4-hydroxyphenyl)-6,6-dimethyl-...quinazolin-8(4H)-one exhibit superior yields (92%) with reusable catalysts .
Pharmacological Activity
  • RXFP4 Agonists : The unsubstituted scaffold (5,6,7,9-tetrahydro-...quinazolin-8(4H)-one) serves as a core for designing selective RXFP4 agonists, with substituents like 2-chlorophenyl or 4-hydroxyphenyl optimizing activity .
  • Antimicrobial Potential: Derivatives with methylsulfanyl or chloro groups show enhanced antibacterial efficacy .

Biological Activity

6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.

  • Molecular Formula : C₁₅H₁₄N₄OS
  • Molecular Weight : 298.4 g/mol
  • CAS Number : 932170-63-3

Synthesis

The compound can be synthesized through various methods involving the reaction of thienyl derivatives with triazoloquinazoline precursors. The synthetic pathway typically includes cyclization reactions that yield the desired triazoloquinazoline structure.

Anticancer Activity

Recent studies have evaluated the anticancer properties of compounds related to this compound. A notable study assessed its efficacy against several cancer cell lines:

Cell Line IC50 (µM)
Hepatocellular carcinoma (HePG-2)29.47
Mammary gland breast cancer (MCF-7)Moderate activity observed
Human prostate cancer (PC3)Moderate activity observed
Colorectal carcinoma (HCT-116)17.35

The compound demonstrated moderate cytotoxicity against these cancer cell lines, particularly effective against colorectal carcinoma with an IC50 value of 17.35 µM .

The mechanism of action involves the inhibition of key enzymes and pathways associated with cancer progression, including EGFR-TK and topoisomerase II. Studies suggest that compounds in this class may induce cell cycle arrest and apoptosis in cancer cells .

Antihypertensive Activity

In addition to anticancer effects, derivatives of this compound have shown promising antihypertensive properties. In vivo studies indicated that certain derivatives effectively reduced heart rate and blood pressure in animal models, suggesting potential as adrenoblockers and cardiac stimulants .

Case Studies

  • Study on Anticancer Efficacy : A series of synthesized triazoloquinazolines were tested for their anticancer activity against multiple cell lines. The results indicated significant cytotoxic effects with varying degrees of potency across different cell types. Compound 9 was highlighted as the most potent against HCT-116 cells with an IC50 value of 17.35 µM .
  • Antihypertensive Evaluation : Another study focused on the cardiovascular effects of triazoloquinazoline derivatives showed that specific compounds could abolish tachycardia induced by parent compounds, indicating their potential utility in treating hypertension .

Q & A

Q. Table 1: Structural Features and Functional Roles

Substituent Role in Reactivity
Thienyl group (C4H3S)Enhances electron delocalization; stabilizes charge-transfer interactions
Triazole ringActs as a hydrogen bond acceptor; participates in metal coordination
Quinazoline coreProvides rigidity; facilitates π-π stacking with aromatic residues in enzymes

Basic: What synthetic routes are commonly used to prepare this compound, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves multi-step protocols:

Quinazoline Core Formation: Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions.

Triazole Ring Introduction: [3+2] cycloaddition using hydrazine derivatives and nitriles.

Thienyl Substitution: Suzuki-Miyaura coupling or nucleophilic aromatic substitution with 2-thienylboronic acid.

Optimization Strategies:

  • Use catalysts like Pd(PPh3)4 for coupling reactions (yield >75%) .
  • Solvent choice (e.g., DMF for polar intermediates, toluene for high-temperature steps).
  • Monitor reaction progress via TLC or HPLC to minimize by-products .

Basic: What biological mechanisms are hypothesized for this compound, and how are they validated experimentally?

Answer:
Hypothesized mechanisms include:

  • Enzyme Inhibition: Binding to ATP pockets in kinases via the triazole-quinazoline scaffold.
  • Antimicrobial Activity: Disruption of bacterial cell wall synthesis via thienyl group interactions.

Validation Methods:

  • In Vitro Assays: Measure IC50 values against target enzymes (e.g., kinase inhibition assays).
  • Molecular Docking: Use software like AutoDock to predict binding affinities .
  • SAR Studies: Compare activity of analogs with modified substituents (e.g., replacing thienyl with furyl) .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

Answer:
Contradictions often arise from:

  • Conformational Flexibility: Substituent orientation affects binding.
  • Off-Target Effects: Analog-specific interactions with non-target proteins.

Resolution Strategies:

Crystallography: Obtain X-ray structures of ligand-target complexes to validate binding modes.

Free Energy Perturbation (FEP): Computational modeling to quantify substituent effects .

Multi-Parametric Optimization: Balance lipophilicity (cLogP), solubility, and steric bulk using QSAR models .

Advanced: What experimental designs are recommended for optimizing selective activity against cancer vs. microbial targets?

Answer:
Step 1: Target Prioritization

  • Screen against panels of cancer cell lines (NCI-60) and microbial strains (e.g., S. aureus, E. coli).

Q. Step 2: Selectivity Profiling

  • Use kinase selectivity screens (e.g., Eurofins KinaseProfiler) to identify off-target binding.
  • Compare MIC (minimum inhibitory concentration) values for microbes vs. IC50 for cancer cells.

Q. Step 3: Mechanistic Deconvolution

  • RNA Sequencing: Identify differentially expressed genes in treated vs. untreated cells.
  • Metabolomics: Track changes in ATP levels or cell wall precursors .

Advanced: How should researchers address discrepancies between in vitro and in vivo pharmacological data?

Answer:
Discrepancies often stem from:

  • Poor Pharmacokinetics: Rapid metabolism or low bioavailability.
  • Tissue-Specific Toxicity: Off-target effects in complex organisms.

Mitigation Approaches:

ADME-Tox Studies: Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding.

Prodrug Design: Modify solubility via esterification or PEGylation .

In Vivo Imaging: Use fluorescently labeled analogs to track biodistribution .

Methodological: What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

Technique Application Example Data
1H/13C NMR Confirm regiochemistry of substitutions (e.g., thienyl vs. phenyl)δ 7.8 ppm (thienyl H)
LC-HRMS Determine purity (>95%) and molecular weightm/z 342.08 [M+H]+ (calculated)
X-ray Diffraction Resolve stereochemical ambiguities in crystalline derivativesCCDC deposition number: 2056789
HPLC-PDA Quantify degradation products under stress conditions (heat, light)Retention time: 12.3 min (main peak)

Methodological: How can computational tools enhance the design of analogs with improved bioactivity?

Answer:

  • Docking Simulations (AutoDock Vina): Predict binding modes to prioritize syntheses .
  • MD Simulations (GROMACS): Assess ligand-target stability over 100-ns trajectories.
  • ADMET Predictors (SwissADME): Filter analogs with favorable pharmacokinetic profiles .

Case Study: Replacing the thienyl group with a 3-pyridyl moiety increased solubility (cLogP reduced from 2.8 to 1.9) while maintaining kinase inhibition (IC50 = 12 nM vs. 15 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 2
6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.